(R)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate
Overview
Description
®-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate is an organic compound that belongs to the class of aziridines Aziridines are three-membered heterocycles containing one nitrogen atom and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate typically involves the cyclization of haloamines or amino alcohols. One common method is the intramolecular nucleophilic substitution reaction, where an amine functional group displaces an adjacent halide to form the aziridine ring . Another approach involves the addition of nitrenes to alkenes, which can be generated through photolysis or thermolysis of organic azides .
Industrial Production Methods
Industrial production of aziridines, including ®-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate, often relies on the cyclization of amino alcohols. The Nippon Shokubai process, for example, uses an oxide catalyst and high temperatures to dehydrate aminoethanol .
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The strained aziridine ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents for the nucleophilic ring-opening reactions include acids, bases, and other nucleophiles such as amines and thiols . The reaction conditions typically involve mild temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from the nucleophilic ring-opening reactions depend on the nucleophile used. For example, using an amine as the nucleophile can result in the formation of amino alcohols .
Scientific Research Applications
®-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Aziridines are used as building blocks for the synthesis of various pharmaceuticals due to their reactivity and ability to form complex structures.
Materials Science: Aziridines are employed in the development of materials for CO2 adsorption, chelation, and non-viral gene transfection.
Mechanism of Action
The mechanism of action of ®-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate involves its reactivity due to the strained aziridine ring. The ring strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions that form various products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound of aziridines, consisting of a three-membered ring with one nitrogen atom.
Azetidine: A four-membered nitrogen-containing heterocycle that shares some reactivity patterns with aziridines.
Uniqueness
These substituents can affect the compound’s stability, solubility, and overall reactivity compared to simpler aziridines .
Properties
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)aziridine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-4-6(9)5-10/h6,10H,4-5H2,1-3H3/t6-,9?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIQLGGGUSYWKT-VJSCVCEBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601137527 | |
Record name | 1-Aziridinecarboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601137527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286768-91-9 | |
Record name | 1-Aziridinecarboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286768-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Aziridinecarboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601137527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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